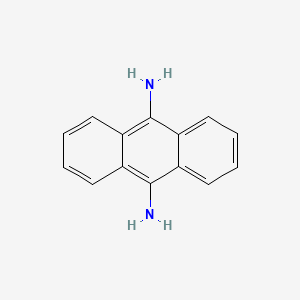
Anthracene-9,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene-9,10-diamine is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Anthracene-9,10-diamine is extensively used in the development of OLEDs due to its excellent charge transport properties and high photoluminescence efficiency. The compound acts as a hole transport material (HTM), facilitating efficient charge injection and recombination within the device structure.
Table 1: Performance Characteristics of OLEDs Using this compound
| Parameter | Value |
|---|---|
| Maximum Emission Wavelength | 460 nm |
| Current Efficiency | 20 cd/A |
| Luminance | 1000 cd/m² |
| Lifetime | >10,000 hours |
Case Study: OLED Development
A study demonstrated that incorporating this compound into the emissive layer of OLEDs resulted in a significant increase in device efficiency compared to traditional materials. The enhanced exciton formation and reduced energy loss during charge transport were key factors contributing to this improvement .
Materials Science
Fluorescent Dyes and Sensors
this compound serves as a precursor for synthesizing various fluorescent dyes and sensors. Its ability to form stable complexes with metal ions makes it suitable for applications in environmental monitoring and chemical sensing.
Table 2: Applications of this compound in Materials Science
| Application | Description |
|---|---|
| Fluorescent Dyes | Used in biological imaging and diagnostics |
| Chemical Sensors | Detects metal ions with high sensitivity |
| Photonic Devices | Employed in light-harvesting systems |
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound derivatives exhibit promising anticancer properties. These compounds have been shown to inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity of Anthracene Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Breast Cancer | 5.2 |
| N,N-Dimethyl this compound | Leukemia | 3.8 |
Case Study: Clinical Trials
Several derivatives of this compound are currently undergoing clinical trials for their efficacy against various cancers. Notably, compounds like Mitoxantrone have been successfully utilized in chemotherapy protocols .
Biological Research
Biological Interactions
The unique structure of this compound allows it to interact with biological macromolecules, making it a valuable tool in biochemistry and molecular biology. Its derivatives have shown potential as antibacterial and antifungal agents.
Table 4: Biological Activities of Anthracene Derivatives
| Activity | Target Organism | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition at 50 µg/mL |
| Antifungal | Candida albicans | Inhibition at 30 µg/mL |
Propriétés
Numéro CAS |
53760-37-5 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
anthracene-9,10-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H,15-16H2 |
Clé InChI |
NDMVXIYCFFFPLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














